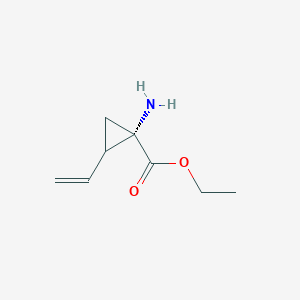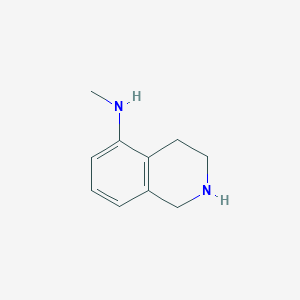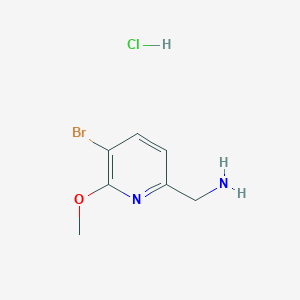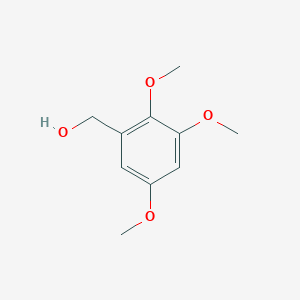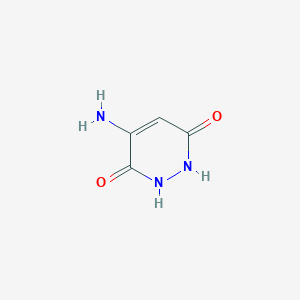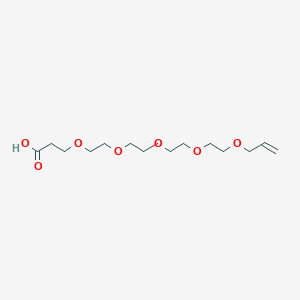
4,7,10,13,16-Pentaoxanonadec-18-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16-Pentaoxanonadec-18-enoic acid is a chemical compound with the molecular formula C14H26O7 and a molecular weight of 306.35 g/mol . It is known for its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16-Pentaoxanonadec-18-enoic acid typically involves the reaction of allyl-PEG5-COOH with appropriate reagents under controlled conditions . The process may include steps such as esterification, etherification, and oxidation to achieve the desired product. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16-Pentaoxanonadec-18-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkages in the compound can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4,7,10,13,16-Pentaoxanonadec-18-enoic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of cell membrane interactions and protein conjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antibody-drug conjugates.
Industry: Utilized in the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of 4,7,10,13,16-Pentaoxanonadec-18-enoic acid involves its interaction with molecular targets such as proteins and cell membranes. The compound’s multiple ether linkages allow it to form stable complexes with various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents . The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
4,7,10,13,16-Pentaoxanonadec-18-ynoic acid: Similar structure but with a triple bond instead of a double bond.
Polyethylene glycol (PEG) derivatives: Compounds with similar ether linkages but varying chain lengths and functional groups.
Uniqueness
4,7,10,13,16-Pentaoxanonadec-18-enoic acid is unique due to its combination of multiple ether linkages and a terminal carboxylic acid group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C14H26O7 |
|---|---|
Molecular Weight |
306.35 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H26O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h2H,1,3-13H2,(H,15,16) |
InChI Key |
OTXMPYBGMZFSFS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)
![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)
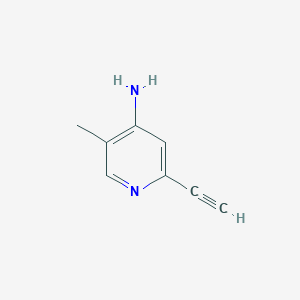
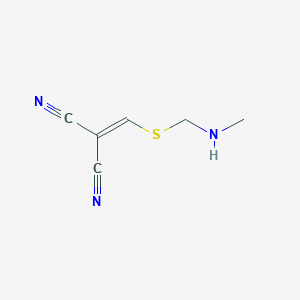
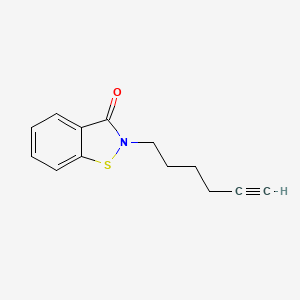
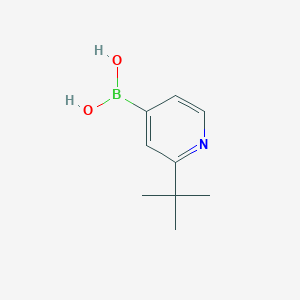
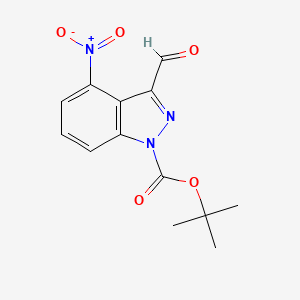
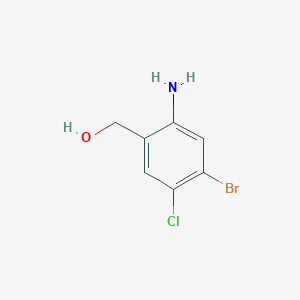
![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)
